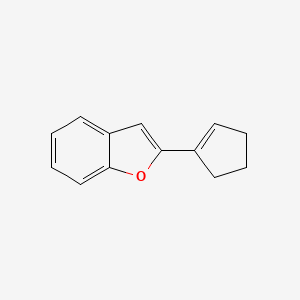

2-(Cyclopent-1-en-1-yl)benzofuran

Description

2-(Cyclopent-1-en-1-yl)benzofuran is a bicyclic organic compound consisting of a benzofuran core (a fused benzene and furan ring) substituted with a cyclopentenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The cyclopentenyl moiety introduces ring strain and π-conjugation, which may influence reactivity and biological activity.

Properties

CAS No. |

118959-02-7 |

|---|---|

Molecular Formula |

C13H12O |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

2-(cyclopenten-1-yl)-1-benzofuran |

InChI |

InChI=1S/C13H12O/c1-2-6-10(5-1)13-9-11-7-3-4-8-12(11)14-13/h3-5,7-9H,1-2,6H2 |

InChI Key |

NQHKCIHIVKYRMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopent-1-en-1-yl)benzofuran typically involves the cyclization of appropriate precursors. One common method includes the use of salicylaldehyde and cyclopentenone under basic conditions to form the benzofuran ring . Another approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopent-1-en-1-yl)benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at the 2-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens, nitrating agents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced benzofuran derivatives.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

2-(Cyclopent-1-en-1-yl)benzofuran has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-1-en-1-yl)benzofuran involves its interaction with various molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound may also interfere with the translation initiation process, affecting the synthesis of proteins essential for tumor growth .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituents at the 2-, 3-, and 5-positions. Key analogs include:

Key Observations :

Physicochemical Properties

Limited data exist for 2-(Cyclopent-1-en-1-yl)benzofuran, but comparisons can be drawn from analogs:

Implications :

Spectroscopic Characteristics

Critical Analysis :

- The cyclopentenyl group may confer unique pharmacokinetic properties, such as increased lipophilicity, compared to cyclohexyl or sulfanyl substituents. However, its strained ring could reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.